An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile
An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile
CAS Number: 100-45-8
This technical guide provides a comprehensive overview of 3-Cyclohexene-1-carbonitrile, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. This document details its chemical and physical properties, a validated synthesis protocol, reactivity profile, and its applications as a key intermediate in the formation of complex molecular architectures.
Chemical and Physical Properties
3-Cyclohexene-1-carbonitrile is a colorless to pale yellow liquid with a distinct odor.[1] Its structure, featuring both a reactive double bond within a cyclohexene ring and a polar cyano group, makes it a valuable synthon in various chemical transformations.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 100-45-8 | [2][3] |
| Molecular Formula | C₇H₉N | [1][2] |
| Molecular Weight | 107.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 200.9 °C at 760 mmHg | [4] |
| Density | 0.94 g/cm³ | [4] |
| Refractive Index | 1.4720 - 1.4750 | [4] |
| Solubility | Insoluble in water | [4] |
| Flash Point | 65.8 °C | [4] |
| LogP | 1.86628 | [4] |
Synthesis of 3-Cyclohexene-1-carbonitrile
The most common and efficient method for the synthesis of 3-Cyclohexene-1-carbonitrile is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene and acrylonitrile. This reaction forms the cyclohexene ring and incorporates the carbonitrile functionality in a single, atom-economical step.
Experimental Protocol: Diels-Alder Cycloaddition
Reactants:
-
1,3-Butadiene
-
Acrylonitrile
-
Hydroquinone (inhibitor)
-
Benzene (solvent)
Procedure:
-
In a high-pressure stainless-steel reaction vessel, combine acrylonitrile and a small amount of hydroquinone to inhibit polymerization.
-
Cool the vessel to -10°C and add liquefied 1,3-butadiene.
-
Seal the reaction vessel and heat to 150°C for 4 hours.
-
After cooling to room temperature, carefully vent any unreacted butadiene.
-
Transfer the reaction mixture to a distillation apparatus.
-
Remove the solvent (benzene) and any unreacted acrylonitrile by distillation at atmospheric pressure.
-
The crude 3-Cyclohexene-1-carbonitrile is then purified by vacuum distillation.
Characterization:
The identity and purity of the synthesized 3-Cyclohexene-1-carbonitrile can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of the cyclohexene ring, as well as the aliphatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the four sp³ hybridized carbons of the ring.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is typically observed around 2240 cm⁻¹. The C=C stretching vibration of the cyclohexene ring will appear around 1650 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (107.15 g/mol ).
Reactivity and Chemical Transformations
The bifunctional nature of 3-Cyclohexene-1-carbonitrile allows for a diverse range of chemical transformations, making it a valuable intermediate in multi-step syntheses.
-
Reactions of the Alkene: The double bond can undergo various addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce further functionality to the cyclohexyl ring.
-
Reactions of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.
These transformations provide access to a wide array of substituted cyclohexanes, which are common motifs in pharmaceuticals and other biologically active molecules.
Applications in Drug Development and Organic Synthesis
3-Cyclohexene-1-carbonitrile serves as a crucial building block in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The cyclohexene scaffold is a common feature in many natural products and synthetic drugs. The ability to introduce diverse functional groups through the alkene and nitrile moieties makes this compound a versatile starting material for the construction of novel molecular entities.
While specific, publicly disclosed examples of its direct use in currently marketed drugs are proprietary, the chemical literature demonstrates its utility in the synthesis of research compounds and as a key intermediate for creating libraries of molecules for drug discovery screening. Its derivatives are investigated for a range of therapeutic areas due to the prevalence of the substituted cyclohexane core in medicinal chemistry.
Safety, Handling, and Storage
3-Cyclohexene-1-carbonitrile is a combustible liquid and should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationship Diagram
The following diagram illustrates the central role of the Diels-Alder reaction in the synthesis of 3-Cyclohexene-1-carbonitrile and its subsequent potential for diversification into various functionalized cyclohexane derivatives.
Caption: Synthesis and derivatization of 3-Cyclohexene-1-carbonitrile.
